GABA Uptake Inhibitory Potency: trans-5‑OH vs. Nipecotic Acid and cis-4‑OH Analogue
In a synaptosomal GABA‑uptake assay, compound 20 (trans‑5‑hydroxy‑3‑piperidinecarboxylic acid) inhibited GABA uptake but was considerably less potent than both nipecotic acid (piperidine‑3‑carboxylic acid) and the cis‑4‑hydroxy analogue (3RS,4SR)-4-hydroxypiperidine‑3‑carboxylic acid (21) [1]. The study attributes the low potency to the equatorial orientation of the 5‑hydroxyl group, which conflicts with the binding requirements of the GABA transporter [1].
| Evidence Dimension | GABA uptake inhibition in rat brain synaptosomes |
|---|---|
| Target Compound Data | Compound 20 (trans-5-hydroxy) – substantially weaker than nipecotic acid and compound 21; exact IC50 not reported but described as 'much weaker' [1] |
| Comparator Or Baseline | Nipecotic acid (IC50 ≈ 6.3 µM); (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (21) (IC50 ≈ 6.3 µM) [1] |
| Quantified Difference | Qualitative: much weaker; structural basis: equatorial vs. axial hydroxyl orientation correlates with >20‑fold potency loss in analogous trans‑4‑hydroxy vs. cis‑4‑hydroxy pair [1] |
| Conditions | Rat brain crude synaptosomal fraction, [³H]GABA uptake assay [1] |
Why This Matters
Demonstrates that the trans‑5‑hydroxy substitution pattern is not a mere structural curiosity but dictates a distinct pharmacological profile, making the compound useful as a negative control or as a scaffold for exploring conformational constraints in GABA‑transporter pharmacophores.
- [1] Jacobsen P, Labouta IM, Schaumburg K, Falch E, Krogsgaard-Larsen P. Hydroxy- and amino-substituted piperidinecarboxylic acids as γ-aminobutyric acid agonists and uptake inhibitors. J Med Chem. 1982 Oct;25(10):1157-62. doi:10.1021/jm00352a012. View Source
